1-(4-Bromophenyl)cyclobutanecarboxamide
Overview
Description
“1-(4-Bromophenyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C11H12BrNO . It is a derivative of cyclobutanecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutane ring attached to a carboxamide group and a bromophenyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 255.11 g/mol and a monoisotopic mass of 253.994232 Da . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is 2.88, indicating its lipophilicity . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and molar refractivity are also provided .
Scientific Research Applications
Anticonvulsant Properties : A study by Edafiogho et al. (2003) investigated the structure of the anticonvulsant enaminone E139, which is structurally related to 1-(4-Bromophenyl)cyclobutanecarboxamide. The research highlighted the importance of the enaminone system and the 4-bromophenyl group in conferring anticonvulsant properties, suggesting potential for designing new anticonvulsant agents (Edafiogho et al., 2003).
Polymer Synthesis : Harrison et al. (1997) explored the synthesis of (cyclobutadiene)cyclopentadienylcobalt derivatives, including those with a 4-bromophenyl substituent. These compounds are part of an approach to synthesize a square-grid polymer through cross-linking polymerization, indicating the use of this compound in advanced materials research (Harrison et al., 1997).
Hofmann Rearrangement for Synthesis : Huang et al. (2016) described the use of cyclobutanecarboxamide in a Hofmann rearrangement-ring expansion cascade, leading to the synthesis of 1-pyrrolines. This indicates the utility of this compound in synthetic organic chemistry and its potential applications in the synthesis of complex organic molecules (Huang et al., 2016).
Anticancer Potential : A study by Guo et al. (2018) investigated the effects of a bromophenol derivative on human lung cancer cells, demonstrating cell cycle arrest and apoptosis. While not directly related to this compound, this research suggests the potential anticancer applications of bromophenyl compounds (Guo et al., 2018).
Drug Profiling : Goodwin et al. (2010) used a solvent-free dry matrix coating for quantitative matrix-assisted laser desorption ionization imaging of a compound structurally similar to this compound. This study illustrates the application of these compounds in drug profiling and distribution studies within biological systems (Goodwin et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(4-bromophenyl)cyclobutane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCWKWDEZAQFLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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